molecular formula C22H22N2O3 B2858169 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034209-55-5

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2858169
CAS No.: 2034209-55-5
M. Wt: 362.429
InChI Key: KVXPTVZORYUZNS-UHFFFAOYSA-N
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Description

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic compound with a unique structure that combines a furan ring, a pyridine ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. For instance, as a prolyl oligopeptidase (POP) inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neuropeptides and thereby modulating their levels in the central nervous system. This can lead to potential therapeutic effects in neurodegenerative diseases and oncology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide stands out due to its combination of a furan ring, a pyridine ring, and a tetrahydropyran ring, which imparts unique chemical and biological properties. Its potential as a POP inhibitor and its diverse applications in medicinal chemistry, materials science, and industrial research highlight its significance in scientific research.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(22(7-10-26-11-8-22)20-4-2-1-3-5-20)24-14-17-12-19(15-23-13-17)18-6-9-27-16-18/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXPTVZORYUZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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